

Application Notes and Protocols for J014 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

J014 is a potent small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) that triggers innate immune responses. Upon activation by dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and inflammatory disorders, making cGAS a promising therapeutic target. **J014** serves as a valuable tool for studying the cGAS-STING pathway and for the discovery of novel cGAS inhibitors through high-throughput screening (HTS) campaigns.

These application notes provide an overview of the use of **J014** in HTS assays, including its mechanism of action, relevant signaling pathways, and detailed protocols for biochemical assays.

Mechanism of Action and Signaling Pathway

J014 is a specific inhibitor of cGAS, targeting the enzyme's active site to block the synthesis of cGAMP from ATP and GTP.[1][2] By inhibiting cGAS, **J014** effectively suppresses the downstream signaling cascade mediated by the STING pathway.

Methodological & Application



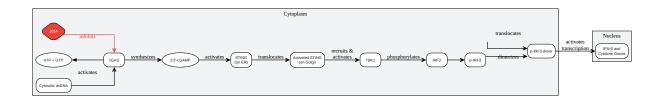


The cGAS-STING signaling pathway is initiated by the presence of dsDNA in the cytoplasm, which can originate from pathogens or from cellular damage. The key steps of the pathway are as follows:

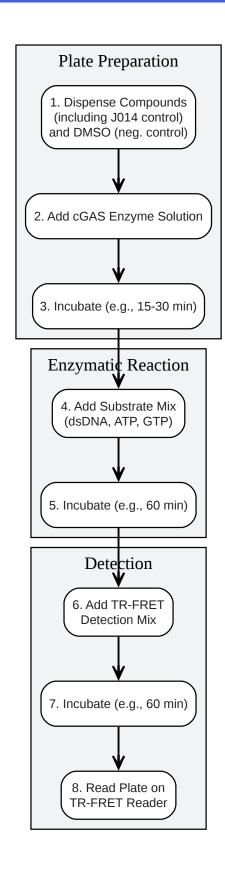
- dsDNA Sensing: Cytosolic dsDNA binds to and activates cGAS.
- cGAMP Synthesis: Activated cGAS catalyzes the formation of 2'3'-cGAMP from ATP and GTP.
- STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and oligomerization.
- STING Translocation: Activated STING translocates from the ER to the Golgi apparatus.
- TBK1 and IRF3 Recruitment: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
- IRF3 Phosphorylation: TBK1 phosphorylates interferon regulatory factor 3 (IRF3).
- Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Below is a diagram illustrating the cGAS-STING signaling pathway and the point of inhibition by **J014**.









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References

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- 2. researchgate.net [researchgate.net]
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